molecular formula C11H10N4O B1518532 3-amino-N-(pyrazin-2-yl)benzamide CAS No. 1156412-27-9

3-amino-N-(pyrazin-2-yl)benzamide

Cat. No. B1518532
M. Wt: 214.22 g/mol
InChI Key: OGTHSFLDPZLUDF-UHFFFAOYSA-N
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Description

3-amino-N-(pyrazin-2-yl)benzamide is a chemical compound with the CAS Number: 1156412-27-9. It has a molecular weight of 214.23 and its IUPAC name is 3-amino-N-(2-pyrazinyl)benzamide .


Molecular Structure Analysis

The InChI code for 3-amino-N-(pyrazin-2-yl)benzamide is 1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16) and the InChI key is OGTHSFLDPZLUDF-UHFFFAOYSA-N .

Scientific Research Applications

Antioxidant and Antibacterial Activities

This compound has been studied for its potential in antioxidant and antibacterial activities. Research suggests that derivatives of pyrazin-2-yl benzamide can exhibit significant biological activities, which could be beneficial in developing new therapeutic agents .

Homolytic Aromatic Alkylation

In medicinal chemistry, this compound could be used as a building block for the synthesis of more complex molecules. For instance, it can be involved in homolytic aromatic alkylation protocols to create novel structures with potential medicinal properties .

Anti-tubercular Agents

There’s ongoing research into designing and synthesizing new anti-tubercular agents. Compounds with a pyrazine-2-carboxamide structure have shown promising results against tuberculosis, indicating that “3-amino-N-(pyrazin-2-yl)benzamide” could also be a candidate for further study in this field .

Solid Forms and Formulations

The compound’s solid forms and formulations are explored for pharmaceutical applications. It could be part of a composition comprising crystalline structures that are relevant in drug design and development .

Antimicrobial Activity

Substituted N-(pyrazin-2-yl)benzenesulfonamides have been prepared to investigate the effect of different linkers on antimicrobial activity. This suggests that “3-amino-N-(pyrazin-2-yl)benzamide” could also be modified to enhance its antimicrobial properties .

Safety And Hazards

The safety information for 3-amino-N-(pyrazin-2-yl)benzamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N-pyrazin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTHSFLDPZLUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(pyrazin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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